6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
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Overview
Description
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps. One common method includes the reaction of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl with N-[(4-methylphenyl)sulfonyl]-beta-alanine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst, followed by purification through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate . These compounds share structural similarities but differ in their specific functional groups, leading to variations in their biological activities.
Properties
Molecular Formula |
C21H20ClNO6S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C21H20ClNO6S/c1-3-14-10-21(25)28-18-12-19(17(22)11-16(14)18)29-20(24)8-9-23-30(26,27)15-6-4-13(2)5-7-15/h4-7,10-12,23H,3,8-9H2,1-2H3 |
InChI Key |
VHWONOHWHHLHEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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